2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
CAS No.: 1408748-72-0
Cat. No.: VC2695288
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408748-72-0 |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
| Standard InChI | InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 |
| Standard InChI Key | LAVLUNAZDXGCJX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N |
| Canonical SMILES | CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N |
Introduction
Chemical Structure and Properties
Structural Features
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine features a bicyclic imidazo[1,2-a]pyridine core with two key substituents:
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An ortho-tolyl group at the C2 position, providing a lipophilic character
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A primary amine group at the C3 position, offering potential for hydrogen bonding interactions
The structural characteristics of this compound can be better understood by examining related imidazo[1,2-a]pyridine derivatives described in literature. The presence of the ortho-methyl group on the phenyl ring introduces steric effects that may influence the compound's three-dimensional conformation and subsequent interactions with biological targets.
Physical and Chemical Properties
Table 1 below summarizes the predicted physicochemical properties of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, based on the general characteristics of similar imidazo[1,2-a]pyridine derivatives.
Table 1: Predicted Physicochemical Properties of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Molecular Weight | Approximately 237.29 g/mol |
| Solubility | Low water solubility; good solubility in organic solvents (DMSO, DMF, alcohols) |
| Lipophilicity | Moderate to high, influenced by the o-tolyl substituent |
| Hydrogen Bond Donors | 2 (from the primary amine) |
| Hydrogen Bond Acceptors | 3 (pyridine N, imidazole N, and amine N) |
| Acid-Base Properties | Basic due to the presence of the amino group and heterocyclic nitrogens |
Synthetic Methodologies
Various synthetic approaches can be applied or adapted for the preparation of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. The search results provide insights into relevant synthetic methodologies for imidazo[1,2-a]pyridine derivatives that could be modified for this specific compound.
Classical Synthesis of 2-Arylimidazo[1,2-a]pyridines
The traditional approach for synthesizing 2-arylimidazo[1,2-a]pyridines involves the reaction between 2-aminopyridines and 2-bromoacetophenones. This method can be adapted for the synthesis of 2-(o-tolyl) derivatives by using appropriately substituted precursors .
The synthesis typically proceeds as follows:
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Reaction of 2-aminopyridine with 2-bromoacetophenone (containing the o-tolyl group)
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Formation of an intermediate in the presence of a base (commonly NaHCO3)
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Cyclization to form the imidazo[1,2-a]pyridine core structure
This reaction can be performed in ethanol at room temperature for 6-24 hours, yielding the desired 2-arylimidazo[1,2-a]pyridines with yields ranging from 50-90% after purification by silica gel column chromatography with petroleum ether/EtOAc as the eluent .
Acid-Catalyzed Groebke-Blackburn-Bienaymé Three-Component Reaction
For introducing functionalities at the C3 position, the acid-catalyzed Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) represents a valuable approach. As described in search result , this methodology involves the condensation of 2-aminopyridine with various aldehydes (such as o-tolylaldehyde) using p-toluenesulfonic acid or scandium triflate as catalysts, followed by cyclization with an isocyanide component .
The reaction allows for the direct formation of 3-aminoimidazo[1,2-a]pyridine derivatives. The yields of the products are influenced by the electronic nature of the substituents on the benzaldehydes, with electron-donating groups typically resulting in higher yields compared to electron-withdrawing groups .
Y(OTf)3-Catalyzed Three-Component Aza-Friedel–Crafts Reaction
Research has demonstrated a Y(OTf)3-catalyzed method for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines . This approach offers several advantages, including:
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Simple operation
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Excellent functional group tolerance
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High atomic economy
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Broad substrate scope
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Capability for gram-level reactions
The reaction mechanism likely involves the formation of an iminium ion intermediate from the aldehyde and amine under Lewis acid catalysis, followed by attack at the C3 position of the imidazo[1,2-a]pyridine .
Copper-Catalyzed Approaches
Copper-catalyzed methods have also been developed for synthesizing 3-heterosubstituted imidazo[1,2-a]pyridines. As described in search result , Cu(OTf)2-catalyzed reactions of 2-aminopyridines with electron-rich alkynes under oxidative conditions can lead to the formation of functionalized imidazo[1,2-a]pyridines .
The reaction proceeds under an O2 atmosphere and has been demonstrated to yield 3-heterosubstituted imidazo[1,2-a]pyridines with moderate to good yields, as exemplified by the synthesis of 3-(2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one with a yield of 62% .
Comparison of Synthetic Methods
Table 2 presents a comparison of the different synthetic approaches that could be applied or adapted for the preparation of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine.
Table 2: Comparison of Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives
| Synthetic Method | Starting Materials | Catalyst | Conditions | Advantages | Limitations | Potential Yield |
|---|---|---|---|---|---|---|
| Classical Synthesis | 2-Aminopyridine, 2-bromoacetophenone | None (base-mediated) | EtOH, RT, 6-24h | Simple procedure | Limited C3 functionality | 50-90% |
| GBB-3CR | 2-Aminopyridine, aldehyde, isocyanide | p-TsOH or Sc(OTf)3 | Varies | Direct formation of 3-amino derivatives | Moderate yields for pure compounds | 30-50% |
| Y(OTf)3-catalyzed | Imidazo[1,2-a]pyridine, aldehyde, amine | Y(OTf)3 | Toluene, 110°C, 12h | Broad substrate scope | Requires pre-formed imidazo[1,2-a]pyridine | Up to 90% |
| Cu-catalyzed | 2-Aminopyridine, electron-rich alkyne | Cu(OTf)2 | O2 atmosphere | Direct C3 functionalization | Oxidative conditions needed | 58-62% |
A closely related compound, 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (referred to as compound 3a in the literature), has demonstrated selective inhibition of excitatory amino acid transporter subtype 3 (EAAT3) with an IC50 value of 13 μM . This compound showed remarkable selectivity, exhibiting a >20-fold preference for inhibition of EAAT3 over other EAAT subtypes (EAAT1, EAAT2, and EAAT4) .
Structure-Activity Relationships
The search results provide valuable insights into structure-activity relationships for imidazo[1,2-a]pyridine derivatives that are relevant to understanding the potential biological activities of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine:
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The presence of small lipophilic substituents (such as methyl or bromine) at the 7- and/or 8-position of the pyridine ring has been found to be essential for activity in certain biological contexts, such as EAAT3 inhibition .
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The substitution pattern of the aryl group at position C2 significantly influences selectivity toward specific biological targets. In particular, the o-tolyl group (as found in our compound of interest) has been associated with selectivity for EAAT3 inhibition .
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The nature of the substituent at the C2 position plays a crucial role in determining both the activity and selectivity of these compounds .
Biological Activities of Related Imidazo[1,2-a]pyridine Derivatives
Table 3 summarizes the biological activities reported for structurally related imidazo[1,2-a]pyridine derivatives, which may provide insights into the potential activities of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine.
Table 3: Biological Activities of Related Imidazo[1,2-a]pyridine Derivatives
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